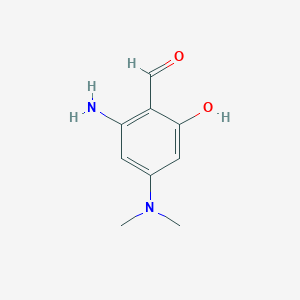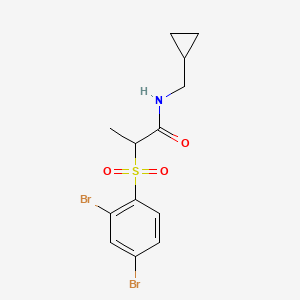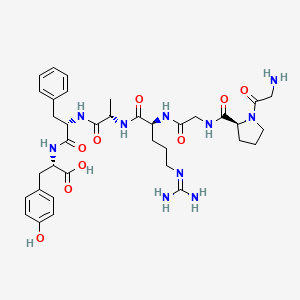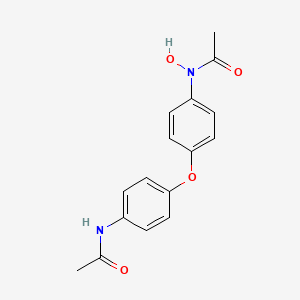
2-Amino-4-(dimethylamino)-6-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(dimethylamino)-6-hydroxybenzaldehyde is an organic compound with a complex structure that includes amino, dimethylamino, and hydroxy functional groups attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(dimethylamino)-6-hydroxybenzaldehyde typically involves multi-step reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Amination: Introduction of the amino group through a reaction with ammonia or an amine.
Dimethylation: The dimethylamino group is introduced using dimethylamine under controlled conditions.
Hydroxylation: The hydroxy group is added via a hydroxylation reaction, often using a hydroxylating agent like hydrogen peroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(dimethylamino)-6-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The amino and hydroxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents for introducing halogens, followed by nucleophilic substitution.
Major Products
Oxidation: 2-Amino-4-(dimethylamino)-6-hydroxybenzoic acid.
Reduction: 2-Amino-4-(dimethylamino)-6-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Amino-4-(dimethylamino)-6-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(dimethylamino)-6-hydroxybenzaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-(dimethylamino)-6-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-Amino-4-(dimethylamino)-6-hydroxybenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
2-Amino-4-(dimethylamino)-6-hydroxybenzene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Uniqueness
2-Amino-4-(dimethylamino)-6-hydroxybenzaldehyde is unique due to the presence of both amino and dimethylamino groups, which can participate in a wide range of chemical reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
674286-93-2 |
|---|---|
Formule moléculaire |
C9H12N2O2 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
2-amino-4-(dimethylamino)-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)6-3-8(10)7(5-12)9(13)4-6/h3-5,13H,10H2,1-2H3 |
Clé InChI |
WOVVEQCABCHJNC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=C(C(=C1)O)C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B12550145.png)
![2-[2-(4-Ethoxyphenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12550153.png)

![5-[4-(Benzenesulfonyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12550163.png)




![3-(5-{[(Pyridin-3-yl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550199.png)




